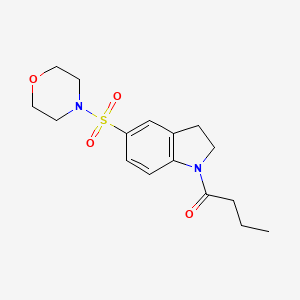

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNKJDFQVVUOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

Attachment of the Butanone Moiety: The butanone moiety can be attached through alkylation reactions, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring system is known to interact with various biological targets, including receptors and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one and related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity and Bioactivity: The target compound’s morpholinosulfonyl group distinguishes it from simpler analogs like 1-(thiophen-2-yl)butan-1-one, which lacks heterocyclic nitrogen and sulfonyl groups. This substitution likely enhances its binding affinity to biological targets, such as kinases or autophagy-related proteins .

Synthetic Challenges: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one likely involves multi-step reactions, including sulfonation of indoline precursors (e.g., using morpholine sulfonating agents) and ketone formation via nucleophilic acyl substitution . In contrast, 1-(4-cyclohexylphenyl)butan-1-one is synthesized via straightforward Friedel-Crafts acylation, reflecting its simpler structure .

Pharmacokinetic Properties: The morpholinosulfonyl group in the target compound may enhance water solubility compared to non-polar analogs like 1-(4-cyclohexylphenyl)butan-1-one. This is critical for oral bioavailability in drug development . 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS: 1097785-90-4) shares a morpholine group but lacks the indoline core. Its piperazine moiety could confer different pharmacokinetic properties, such as increased basicity and blood-brain barrier penetration .

Therapeutic Potential: Indoline derivatives like the target compound and SI-1 are prioritized in oncology due to their autophagy-modulating effects. In contrast, thiophene-based butanones are primarily used in industrial applications (e.g., fragrances) .

Research Findings and Implications

- Drug-Likeness : A study on 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline (a close analog) demonstrated favorable Lipinski’s rule compliance, suggesting oral bioavailability. However, the target compound’s larger molecular weight (310.37 vs. ~250 for typical drugs) may necessitate structural optimization .

- Biological Activity : Indoline sulfonates have shown inhibitory effects on kinases like PI3K and mTOR, which are critical in cancer progression. This positions the target compound as a candidate for targeted therapy .

- Synthetic Feasibility: The compound’s synthesis requires specialized reagents (e.g., morpholine sulfonyl chloride) and chromatographic purification, increasing production costs compared to simpler butanones .

Biological Activity

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one is a synthetic compound belonging to the class of indole derivatives, characterized by a morpholinosulfonyl group attached to the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

- Formation of the Indole Ring : Methods such as Fischer indole synthesis are commonly employed.

- Introduction of the Morpholinosulfonyl Group : This is achieved through sulfonylation reactions with sulfonyl chlorides.

- Attachment of the Butanone Moiety : Alkylation reactions with appropriate alkyl halides are used for this step.

The unique combination of functional groups in this compound influences its chemical properties and biological activities, making it a subject of interest for further research.

Anticancer Properties

Research indicates that 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one exhibits significant anticancer potential. Studies have shown that compounds with similar structures can inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is often overexpressed in various tumors, including breast and lung cancers . In vitro studies demonstrated that this compound can effectively inhibit the growth of several human tumor cell lines, suggesting its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The morpholinosulfonyl group enhances binding to specific receptors or enzymes.

- Cell Signaling Pathways : The indole ring interacts with various biological targets involved in critical signaling pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one has been investigated for antimicrobial activity. Compounds with similar morpholino-sulfonyl groups have shown effectiveness against various bacterial strains, indicating that this compound may also possess broad-spectrum antimicrobial properties .

Study 1: Antiproliferative Activity

In a study focused on antiproliferative activity, researchers synthesized several morpholinosulfonyl derivatives and evaluated their effects on cancer cell lines. The results indicated that certain derivatives, including those structurally related to 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one, significantly inhibited cell proliferation in vitro .

Study 2: Inhibition of Viral Replication

Another study explored the potential of related compounds in inhibiting viral replication. K562 cells infected with Dengue virus were treated with various concentrations of these compounds. The findings revealed a marked reduction in viral antigen production, suggesting that 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one could be effective against viral infections as well .

Table 1: Comparison of Biological Activities

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one |

| A549 (Lung Cancer) | 15 | 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one |

| HeLa (Cervical Cancer) | 12 | 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.